Benzoic acid, 4-[1-(hydroxyimino)ethyl]-
Description
Properties
IUPAC Name |
4-(N-hydroxy-C-methylcarbonimidoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNGMYICKLHNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-acetylbenzoic acid is reacted with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in an aqueous or alcoholic medium. A base, such as sodium acetate or sodium hydroxide, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium toward oxime formation. For example, a study on analogous acetophenone oximes reported yields of 70–89% using ethanol as the solvent, sodium acetate as the base, and reflux conditions for 4–6 hours.
Key variables influencing yield:
- Solvent polarity: Polar protic solvents (e.g., ethanol, water) enhance the solubility of hydroxylamine and facilitate proton transfer during dehydration.
- Temperature: Elevated temperatures (60–80°C) accelerate the reaction but may promote side reactions such as Beckmann rearrangement if acidic conditions prevail.
- Molar ratio: A 1:1.2 molar ratio of ketone to hydroxylamine hydrochloride ensures complete conversion, as excess hydroxylamine minimizes unreacted starting material.
Workup and Isolation
After completion, the reaction mixture is acidified to precipitate the oxime product. Filtration and recrystallization from a solvent system such as ethanol/water yield the pure compound. For instance, in a patent describing the synthesis of 4-carboxylbenzaldehyde oxime (a structurally related compound), neutralization with hydrochloric acid to pH 4.5 followed by filtration and drying provided the oxime in 93.5% purity.
Ester Protection-Deprotection Strategy
To mitigate potential side reactions involving the carboxylic acid group during oximation, a protection-deprotection approach is employed. This method involves temporarily converting the carboxylic acid to an ester, performing oximation, and subsequently hydrolyzing the ester back to the acid.
Stepwise Procedure
- Esterification: 4-Acetylbenzoic acid is esterified using methanol or ethanol in the presence of an acid catalyst (e.g., H$$2$$SO$$4$$). For example, methyl 4-acetylbenzoate is obtained in near-quantitative yield under reflux conditions.
- Oximation: The ester undergoes oximation with hydroxylamine hydrochloride under conditions similar to Section 1.1. A patent detailing the synthesis of 4-oximido methyl-toluate reported a 99.5% yield using methanol/water as the solvent and sodium hydroxide to adjust the pH.
- Hydrolysis: The oxime ester is hydrolyzed back to the carboxylic acid using a strong base (e.g., LiOH, NaOH). In one example, hydrolysis of methyl 3-(benzyloxy)-4,5-dimethoxybenzoate with lithium hydroxide monohydrate in tetrahydrofuran/water afforded the carboxylic acid in 85% yield.
Advantages and Limitations
- Advantages:
- Protects the acid group from unwanted reactions (e.g., decarboxylation).
- Enables the use of harsher reaction conditions during oximation.
- Limitations:
- Adds two extra steps (esterification and hydrolysis), reducing overall atom economy.
- Requires careful selection of hydrolysis conditions to avoid oxime degradation.
Catalytic and Process Optimization
Industrial-scale synthesis often employs catalytic systems and optimized process parameters to enhance efficiency.
pH and Solvent Effects
The addition of sodium hydroxide during oximation significantly impacts yield. In the synthesis of 4-aminomethylbenzoic acid (a downstream derivative), increasing the NaOH-to-substrate ratio from 0.2 to 1.0 reduced dimeric byproducts from 15% to <2%. For oxime formation, maintaining a pH of 7.5–8.0 ensures optimal nucleophilic attack by hydroxylamine.
Analytical Characterization
Spectroscopic Data
- IR spectroscopy: A strong absorption band at 1,650–1,680 cm$$^{-1}$$ confirms the C=N stretch of the oxime. The carboxylic acid O-H stretch appears as a broad peak at 2,500–3,000 cm$$^{-1}$$.
- $$^1$$H NMR (DMSO-d$$6$$):
- δ 12.5 (s, 1H, COOH)
- δ 8.0–8.2 (d, 2H, aromatic)
- δ 7.4–7.6 (d, 2H, aromatic)
- δ 2.3 (s, 3H, CH$$3$$)
- Melting point: Reported values range from 280–285°C for the hydrochloride salt.
Purity Assessment
Liquid chromatography (LC) with UV detection at 254 nm is commonly used to assess purity. In industrial settings, a purity of ≥99.9% is achieved via recrystallization from methanol/water.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Direct oximation | 70–89% | 95–99% | Moderate | Low |
| Ester protection route | 80–85% | 99.9% | High | High |
Key findings:
- The direct method is preferred for small-scale synthesis due to its simplicity.
- The protection-deprotection route is suitable for industrial applications requiring high purity.
Industrial Applications and Patent Landscape
The compound’s primary application lies in its role as an intermediate for pharmaceuticals. For example, it serves as a precursor to 4-aminomethylbenzoic acid, a fibrinolytic inhibitor used in hemostatic therapies. Patents filed in China (e.g., CN102791677B) dominate the synthesis methodologies, emphasizing cost-effective catalytic systems and aqueous workup protocols.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[1-(hydroxyimino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[1-(hydroxyimino)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[1-(hydroxyimino)ethyl]- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Compounds for Comparison:
Properties: Hydrophobic due to bulky TMS substituents; high thermal stability.
Benzoic acid, 4-[(aminoiminomethyl)amino]-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, Hydrochloride (1:1) (CAS 34197-46-1): Substituent: Guanidino group (-NH-C(=NH)-NH₂) and coumarin ester. Properties: Molecular weight 373.8 g/mol; polar due to multiple hydrogen bond donors/acceptors. Application: Likely used in drug design (e.g., anticoagulants or enzyme inhibitors) .
Ethyl 4-{acetyl[1-(dimethylamino)-1-oxo-2-propanyl]amino}benzoate (CAS 97021-19-7): Substituent: Acetylated amino group and dimethylcarbamoyl moiety. Properties: Moderate polarity; molecular weight 294.35 g/mol. Application: Intermediate in synthesizing bioactive molecules .
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- (CAS 82157-41-3): Substituent: Phenoxyacetyl amino group. Properties: Molecular weight 285.29 g/mol; moderate solubility in organic solvents. Application: Potential use in polymer or peptide chemistry .
Structural Comparison Table:
Physicochemical Properties
- Solubility: The target compound’s hydroxyimino group enhances water solubility compared to silyl ether derivatives (e.g., trimethylsilyl esters) but less than ionic derivatives like the guanidino-coumarin hydrochloride salt .
- Reactivity: The hydroxyimino group can act as a bidentate ligand for metal ions, distinguishing it from inert silyl ethers or simple esters. This property is valuable in catalysis or metallodrug design.
Biological Activity
Benzoic acid, 4-[1-(hydroxyimino)ethyl]- (also known as 4-hydroxyimino-3-phenylpropanes), is a compound of interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, effects on protein degradation systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a hydroxyimino group attached to the ethyl side chain. Its chemical structure can be represented as follows:
This structure contributes to its unique properties and biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoic acid, including 4-[1-(hydroxyimino)ethyl]-, exhibit significant antimicrobial properties. For instance:
- Moderate Antibacterial Activity : In a study evaluating various benzoic acid derivatives, compound 4 showed moderate antibacterial activity against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecium with minimum biofilm eradication concentration (MBEC) values of 125 µg/mL .
- Antifungal Effects : The compound has also been tested against Candida albicans, revealing similar MBEC values, indicating its potential as an antifungal agent .
In silico studies suggest that benzoic acid derivatives may act by binding to key enzymes involved in proteolytic pathways. Specifically, they have been shown to enhance the activity of cathepsins B and L, which are critical for protein degradation in cells. This activation could have implications for aging and various diseases characterized by protein misfolding .
Cytotoxicity Assessment
The cytotoxic effects of benzoic acid derivatives were evaluated across different cell lines. Notably:
- Low Cytotoxicity : In assays involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, the compound exhibited minimal cytotoxicity, with cell growth inhibition percentages below 5% at tested concentrations .
- Safety Profile : The safety profile indicates that these compounds could be promising candidates for further development in therapeutic applications without significant toxicity concerns.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the efficacy of benzoic acid derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting their potential use in treating resistant infections.
- Impact on Protein Degradation : Research conducted on fibroblast cells demonstrated that treatment with benzoic acid derivatives increased the activity of both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. This finding supports the hypothesis that these compounds may help in maintaining cellular homeostasis and combating age-related decline in proteostasis .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antibacterial | Moderate activity against Gram-positive bacteria |
| Antifungal | Effective against Candida albicans |
| Cytotoxicity | Low cytotoxicity in various cell lines |
| Protein Degradation | Enhances activity of cathepsins B and L |
Q & A
Basic: What synthetic routes are recommended for preparing Benzoic acid, 4-[1-(hydroxyimino)ethyl]-?
Answer:
The synthesis typically involves condensation reactions between 4-acetylbenzoic acid derivatives and hydroxylamine. Key steps include:
- Protection of the carboxylic acid group (e.g., esterification) to prevent side reactions during oxime formation.
- Oxime formation via reaction with hydroxylamine hydrochloride under controlled pH (e.g., sodium acetate buffer) .
- Deprotection (e.g., hydrolysis under acidic conditions) to regenerate the carboxylic acid.
Purification is achieved via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography. Yield optimization requires careful stoichiometric control of hydroxylamine and monitoring reaction progress via thin-layer chromatography (TLC) .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Signals for the aromatic protons (δ 7.8–8.2 ppm), the ethyl group (δ 1.3–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2), and the hydroxyimino group (δ 8.5–9.0 ppm for NOH).
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ 120–140 ppm), and imine carbon (δ ~150 ppm).
- IR Spectroscopy : Stretching bands for -COOH (~2500–3000 cm⁻¹, broad), C=O (~1680 cm⁻¹), and N-O (~930 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 193.06 for C9H9NO3) and fragmentation patterns consistent with the oxime group .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Answer:
Discrepancies (e.g., bond length variations in NMR vs. X-ray data) require:
- Cross-validation : Use complementary techniques like DFT calculations to model electronic environments and compare with experimental results.
- High-resolution X-ray crystallography : Refine structural parameters using programs like SHELXL to resolve ambiguities in imine tautomerism or hydrogen bonding .
- Dynamic NMR : Investigate temperature-dependent shifts to identify conformational flexibility or tautomeric equilibria .
Advanced: What experimental strategies improve yield in multi-step syntheses?
Answer:
- Optimized Reaction Conditions :
- Use microwave-assisted synthesis to accelerate oxime formation while minimizing decomposition.
- Employ catalysts (e.g., pyridine) to enhance nucleophilicity during condensation.
- In-situ Monitoring : Track intermediates via HPLC or UV-Vis spectroscopy to identify bottlenecks.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing solvents (e.g., ethanol) stabilize reactive species .
Advanced: How to design assays for evaluating biochemical interactions?
Answer:
- Enzyme Inhibition Studies :
- Use fluorescence-based assays to monitor binding to target enzymes (e.g., hydrolases).
- Determine IC50 values via dose-response curves.
- Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies.
- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation using scintillation counting .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility :
- Polar solvents: High solubility in DMSO, methanol, and aqueous buffers (pH > 5).
- Nonpolar solvents: Poor solubility in hexane or chloroform.
- Stability :
Advanced: How to address challenges in crystallizing this compound?
Answer:
- Co-crystallization : Use co-formers (e.g., pyridine derivatives) to stabilize lattice interactions via hydrogen bonding .
- Vapor Diffusion : Optimize solvent ratios (e.g., DMF/water) in hanging-drop setups to slow nucleation.
- Cryocrystallography : Collect data at 100 K to mitigate thermal motion artifacts and improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
